![molecular formula C9H13BrO B2476032 1-溴代双环[3.3.1]壬烷-3-酮 CAS No. 66077-98-3](/img/structure/B2476032.png)

1-溴代双环[3.3.1]壬烷-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

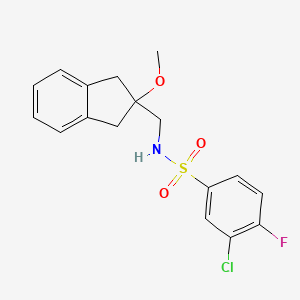

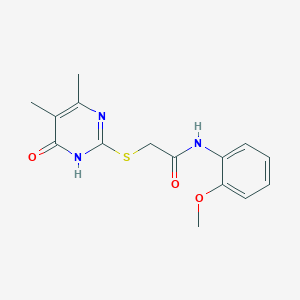

1-Bromobicyclo[3.3.1]nonan-3-one is a chemical compound with the molecular formula C9H13BrO . It is a derivative of bicyclo[3.3.1]nonane, a class of compounds that have been found to possess several biological activities .

Molecular Structure Analysis

The molecular structure of 1-Bromobicyclo[3.3.1]nonan-3-one and its derivatives has been examined in several studies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . The two bromine atoms in the compound have significant halogen-halogen interactions .Physical And Chemical Properties Analysis

1-Bromobicyclo[3.3.1]nonan-3-one has a molecular weight of 217.11 . Its melting point is between 82-86 degrees Celsius .科学研究应用

Favorskii 反应研究:已使用甲醇和二甲氧基乙烷 (DME) 中的甲醇钠检查了 2-溴代双环[3.3.1]壬烷-3-酮的 Favorskii 反应,突出了其在有机合成中的效用。采用氘代化化合物的核磁共振光谱技术研究了转化途径 (Itooka 等人,1986 年).

醚裂解试剂:1-溴代双环[3.3.1]壬烷-3-酮的衍生物 B-溴-9-硼代双环[3.3.1]壬烷 (BBr-9-BBN) 已显示出在二氯甲烷溶液中裂解多种醚的有效性,可用于复杂分子中的选择性醚基团裂解 (Bhatt,1978 年).

研究溴化中间体:对双环[3.3.1]壬基亚双环[3.3.1]壬烷的溴化及其在氯代烃溶剂中与 Br2 的相互作用的研究提供了对烯烃-Br2 聚集体形成的见解,这对于理解有机化学中的反应机理至关重要 (Chiappe 等人,2006 年).

卤代硼化反应:B-溴-9-硼代双环[3.3.1]壬烷已用于与炔烃的卤代硼化反应中,证明了其在有机合成中生成溴代和碘代烯烃的适用性 (Hara 等人,1983 年).

杂环化合物的合成:1-溴代双环[3.3.1]壬烷-3-酮衍生物已用于合成具有稠合杂环的化合物,扩大了化学研究中可用的双环结构的范围 (Labanauskas 等人,2008 年).

氘代类似物的合成:该化合物已用于合成特定的氘代类似物,有助于研究化学反应中的同位素效应和分子结构研究 (Cable 和 Macleod,1973 年).

有机硼烷化学:它在新型有机硼烷反应中发挥了作用,例如炔烃的异构化,证明了其在合成复杂有机金属化合物中的效用 (Brown 和 Negishi,1977 年).

安全和危害

未来方向

作用机制

Target of Action

The primary targets of 1-Bromobicyclo[33It’s known that the bicyclo[331]nonane moiety is predominant in many biologically active natural products . These compounds have been used in asymmetric catalysis and as potent anticancer entities .

Mode of Action

The exact mode of action of 1-Bromobicyclo[33It’s known that the bicyclo[331]nonane derivatives interact with their targets through hydrogen bonds . The bromine atoms in 1-Bromobicyclo[3.3.1]nonan-3-one have significant halogen-halogen interactions .

Biochemical Pathways

The specific biochemical pathways affected by 1-Bromobicyclo[33It’s known that the bicyclo[331]nonane derivatives have been used in the synthesis of various biologically active compounds . For instance, DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation were key steps for synthesizing the bicyclo[3.3.1]nonan-9-one cores of garsubellin A, hyperforin, guttiferone A, and hypersampsone F .

Result of Action

The molecular and cellular effects of 1-Bromobicyclo[33It’s known that the bicyclo[331]nonane derivatives have been used in the synthesis of various biologically active compounds , suggesting that they may have significant molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-Bromobicyclo[33It’s known that the hydrogen bonds in the bicyclo[331]nonane derivatives, including 1-Bromobicyclo[331]nonan-3-one, are significant for the overall structure . This suggests that environmental factors affecting hydrogen bonding could influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

1-bromobicyclo[3.3.1]nonan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO/c10-9-3-1-2-7(5-9)4-8(11)6-9/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXRGUYAQFPXGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)CC(C1)(C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,7,9-tetramethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2475953.png)

![3-benzyl-7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2475954.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2475955.png)

![2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2475959.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2475960.png)

![N-(5-(4-benzylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2475964.png)

![N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2475969.png)